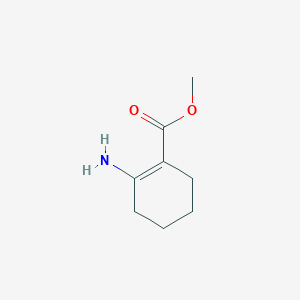

methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE

Description

Significance of 2-Amino-1-cyclohexene-1-carboxylate Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The 2-amino-1-cyclohexene-1-carboxylate scaffold is a privileged structure in medicinal chemistry and a versatile synthon in organic synthesis. Its significance stems from its bifunctional nature, possessing both nucleophilic and electrophilic centers, which allows it to participate in a diverse range of chemical transformations. nih.gov These scaffolds are key starting materials for constructing fused heterocyclic systems, which form the core of many pharmacologically active agents.

A prominent example of their utility is in the synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives. These compounds have garnered significant attention due to their potent biological activities, including anti-inflammatory, anti-parasitic, and anticancer properties. nih.govnih.gov For instance, certain derivatives have been identified as inhibitors of epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy, while others show promise as anti-malarial agents by inhibiting dihydrofolate reductase (DHFR). nih.govnycu.edu.tw The cyclohexene (B86901) ring of the scaffold serves as a crucial anchor, providing a three-dimensional framework that can be functionalized to optimize binding to biological targets. The enamine moiety is instrumental in the construction of fused pyrimidine (B1678525) rings, a common feature in many therapeutic drugs. nih.gov

Historical Development and Key Milestones in the Study of Methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE and Related Enaminones

The study of enaminones, including cyclic variants like this compound, has a rich history rooted in the development of fundamental organic reactions. A cornerstone in the synthesis of related scaffolds is the Gewald aminothiophene synthesis, first reported by German chemist Karl Gewald in 1966. wikipedia.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce a polysubstituted 2-aminothiophene. wikipedia.org

A closely related and highly relevant synthetic pathway begins with cyclohexanone, which undergoes a Gewald reaction with ethyl cyanoacetate (B8463686) and sulfur to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. nih.govsemanticscholar.org This molecule, an analogue of this compound, serves as a pivotal intermediate. A key milestone in the application of this scaffold was the development of methods to convert it into fused pyrimidine systems. A widely adopted method involves heating the aminothiophene carboxylate with formamide, which acts as a source of the remaining atoms needed to construct the pyrimidinone ring, yielding tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. semanticscholar.org This transformation opened the door to a vast library of medicinally important compounds.

Another significant area of development has been the use of enaminones in multicomponent reactions (MCRs) like the Biginelli reaction, which efficiently produces dihydropyrimidones. organic-chemistry.org These historical methods established the fundamental reactivity of the enaminone scaffold, paving the way for modern synthetic explorations.

Current Research Frontiers and Future Perspectives for this compound

Current research continues to build upon this foundational chemistry, focusing on the synthesis of novel, complex molecules with enhanced biological activity. A major frontier is the use of scaffolds derived from this compound and its analogues to create libraries of compounds for high-throughput screening in drug discovery. nih.govnycu.edu.tw Researchers are actively designing and synthesizing new derivatives of the tetrahydrobenzothieno[2,3-d]pyrimidine core to improve potency and selectivity against various diseases.

Recent studies have demonstrated that these scaffolds can be modified to act as potent anti-inflammatory agents by inhibiting the production of nitric oxide (NO) and other inflammatory mediators in macrophages. nih.gov The mechanism often involves the inhibition of key signaling pathways like NF-κB and MAPK. nih.gov Furthermore, the development of enzyme-catalyzed, one-pot procedures, such as the trypsin-catalyzed Biginelli reaction to form 4H-pyrimido[2,1-b]benzothiazoles, represents a move towards more efficient and environmentally friendly "green chemistry" approaches. nih.gov

Future perspectives are aimed at expanding the structural diversity of molecules derived from this scaffold. This includes the exploration of new cyclization reactions and the incorporation of novel functional groups to probe interactions with a wider range of biological targets. The development of enantioselective syntheses to produce optically active derivatives is also a key area, as the stereochemistry of a drug molecule is often critical to its efficacy. semanticscholar.org The inherent versatility of the this compound scaffold ensures its continued relevance in the ongoing quest for new therapeutic agents and advanced functional materials.

Research Data Tables

Table 1: Synthesis of Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

This table outlines a common synthetic sequence starting from a key intermediate prepared via the Gewald reaction, illustrating the utility of the 2-aminocyclohexene scaffold in building fused heterocyclic systems.

| Step | Starting Material | Reagents and Conditions | Product | Reference |

| 1 | Cyclohexanone, Ethyl cyanoacetate, Sulfur | Morpholine, Ethanol, Reflux | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | nih.govsemanticscholar.org |

| 2 | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide, 180 °C | 5,6,7,8-Tetrahydro wikipedia.orgbenzothieno[2,3-d]pyrimidin-4(3H)-one | semanticscholar.org |

| 3 | 5,6,7,8-Tetrahydro wikipedia.orgbenzothieno[2,3-d]pyrimidin-4(3H)-one | Phosphorus oxychloride (POCl₃), Reflux | 4-Chloro-5,6,7,8-tetrahydro wikipedia.orgbenzothieno[2,3-d]pyrimidine | nih.govsemanticscholar.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-aminocyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXRUKCQJHLQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369300 | |

| Record name | methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56661-88-2 | |

| Record name | methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Amino 1 Cyclohexene 1 Carboxylate and Its Structural Analogues

Direct Synthetic Pathways to the 2-Amino-1-cyclohexene-1-carboxylate Core

The construction of the functionalized cyclohexene (B86901) ring is paramount. Modern synthetic chemistry offers several elegant and efficient pathways, including cycloaddition, condensation, and multi-component reactions, to build this core structure.

Cycloaddition Reactions: [4+2] Diels-Alder Strategies for Cyclohexene Construction

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and convergent method for forming six-membered rings. libretexts.orgresearchgate.net This [4+2] cycloaddition, which typically involves a conjugated diene and a dienophile, can be strategically employed to construct the cyclohexene backbone with high regio- and stereocontrol. nih.gov The reaction is particularly effective when the dienophile is substituted with electron-withdrawing groups, such as the ester moiety in the target scaffold, and the diene possesses electron-donating groups. libretexts.org

Advanced catalytic versions of this reaction have been developed to enhance efficiency and selectivity. For instance, phosphine-catalyzed [4+2] annulation reactions of α-alkylallenoates with activated olefins serve as an efficient route to highly functionalized cyclohexenecarboxylates. nih.gov In these reactions, the choice of phosphine (B1218219) catalyst can even invert the polarity of the 1,4-dipole synthon, leading to different regioisomers. nih.gov

A study demonstrated the use of hexamethylphosphorous triamide (HMPT) to catalyze the reaction between α-alkylallenoates and arylidenemalononitriles, yielding highly substituted cyclohex-1-enecarboxylates in excellent yields. nih.gov

Table 1: HMPT-Catalyzed [4+2] Annulation for Cyclohexene Synthesis

| Diene (Allenoate) | Dienophile | Yield (%) | Diastereoselectivity (trans:cis) |

|---|---|---|---|

| Methyl 2-methylbuta-2,3-dienoate | 2-(4-Methylbenzylidene)malononitrile | 98% | 12:1 |

| Methyl 2-methylbuta-2,3-dienoate | 2-(4-Chlorobenzylidene)malononitrile | 95% | 10:1 |

| Methyl 2-methylbuta-2,3-dienoate | 2-(Furan-2-ylmethylene)malononitrile | 77% | 4:1 |

| Ethyl 2-ethylbuta-2,3-dienoate | 2-Benzylidenemalononitrile | 93% | 1:2 |

Data sourced from a study on phosphine-catalyzed annulations. nih.gov

Another key strategy involves the use of highly reactive dienes. The Diels-Alder reaction of methyl 2-benzamidoacrylate (an N-protected amino-ester dienophile) with activated dienes like 1-methoxy-1,3-butadiene (B1596040) or Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) produces substituted cyclohexene precursors. unirioja.es Subsequent hydrolysis of the resulting cycloadducts from Danishefsky's diene yields a cyclohexanone, which can be further elaborated to the desired enamine. unirioja.es Similarly, 1-alkoxy-1-amino-1,3-butadienes have been developed as doubly activated dienes that undergo facile Diels-Alder reactions with various dienophiles to produce functionalized cyclohexene systems after hydrolysis. nih.govorganic-chemistry.org

Enaminone Formation via Condensation and Annulation Reactions

The most direct route to the β-enamino ester core involves the condensation of a cyclic β-ketoester with ammonia (B1221849) or a primary amine. This reaction is a classic method for enaminone synthesis. imist.ma The mechanism for a related transformation involves the initial tautomerization of a cyclic 1,3-dicarbonyl compound, followed by a 1,4-addition of the amine, and subsequent dehydration to yield the stable, conjugated enaminone product. wpmucdn.com While effective, traditional methods may require harsh conditions or long reaction times.

Modern annulation strategies provide more sophisticated alternatives. For example, a dehydrogenative approach allows for the synthesis of N-functionalized 2-aminophenols (aromatized analogues) directly from cyclohexanones and primary amines. nih.gov This transition-metal-free method uses an oxidant like TEMPO to drive the condensation and subsequent aromatization in a one-shot assembly, demonstrating a powerful way to form the crucial C-N bond and the unsaturation from a simple ketone precursor. nih.gov

Another innovative method involves a two-step sequence starting from a methyl ketone. nih.gov A Claisen condensation with a deuterated formate (B1220265) ester (DCO₂Me) first forms a β-ketoaldehyde intermediate, which is then reacted with dimethylamine (B145610) to produce a specifically deuterated enaminone. nih.gov This pathway highlights the construction of the enaminone moiety from a ketone by first building the dicarbonyl skeleton and then introducing the amine.

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each starting material. fu-berlin.denih.gov This approach offers significant advantages in terms of atom economy, reduced synthesis time, and the potential to generate large libraries of structurally diverse molecules. researchgate.net

While a specific MCR for the title compound is not prominently documented, the principles of MCRs can be readily applied to generate its structural analogues. For instance, a three-component reaction involving an aromatic aldehyde, a cyclic 1,3-dione (like dimedone), and malononitrile (B47326) can produce complex fused heterocyclic systems like 2-amino-4H-benzo[b]pyrans. acs.org This demonstrates how a cyclic dicarbonyl precursor can be incorporated into a complex scaffold in one pot.

Conceptually, a three-component reaction between a cyclic β-ketoester (e.g., methyl 2-oxocyclohexanecarboxylate), an aldehyde, and an amine source could lead to a variety of C4-substituted derivatives of the target scaffold, offering a rapid route to structural complexity. The Hantzsch dihydropyridine (B1217469) synthesis, which combines an aldehyde, two equivalents of a β-ketoester, and ammonia, is a classic example of this type of condensation-based MCR. fu-berlin.de

Targeted Functionalization and Derivatization Approaches

Once the core scaffold of methyl 2-amino-1-cyclohexene-1-carboxylate is synthesized, its functional groups provide reactive handles for further elaboration, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Strategic Modifications of the Amino and Ester Moieties

The nucleophilic amino group and the electrophilic ester group are prime sites for derivatization.

Amino Group Modification: The primary amino group can be readily modified through various standard transformations. nih.gov

Acylation: Reaction with activated carboxylic acid derivatives, such as acid chlorides or anhydrides, yields N-acyl compounds. A widely used method employs activated esters, like succinimidyl esters, which react chemoselectively with the amino group at a mildly basic pH. researchgate.net

Alkylation: Reductive alkylation, using a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent, is a valuable method for introducing alkyl substituents. researchgate.net

Arylation: N-arylation can be achieved using coupling partners like 2-cyclohexen-1-one (B156087) under specific catalytic conditions. researchgate.net

Ester Group Modification: The methyl ester can be transformed into a range of other functional groups.

Hydrolysis: Saponification of the ester, for example using lithium hydroxide (B78521) (LiOH), yields the corresponding carboxylic acid. unirioja.es This acid is a key intermediate for further reactions.

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with amines to form amides. This is often achieved using peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). unirioja.es

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Regioselective Substitutions on the Cyclohexene Ring

Introducing substituents directly onto the cyclohexene ring requires regioselective methods that can distinguish between the different carbon atoms of the ring.

The double bond of the cyclohexene ring can undergo addition reactions. For example, the addition of bromine results in a colorless dibromide, a reaction often used as a chemical test for unsaturation. umass.edu

More advanced methods enable C-H functionalization at specific positions. A significant breakthrough has been the development of palladium-catalyzed transannular γ-C–H functionalization of cycloalkane carboxylic acids. nih.gov This methodology allows for the highly regioselective and diastereoselective arylation of the C-H bond at the γ-position (C4) relative to the carboxyl group. This powerful technique provides direct access to C4-functionalized cyclohexene rings from readily available starting materials. nih.gov

Table 2: Palladium-Catalyzed γ-C–H Arylation of Cyclohexane (B81311) Carboxylic Acids

| Aryl Iodide Partner | Yield (%) |

|---|---|

| 4-Iodo-1,2-dimethylbenzene | 82% |

| 1-Iodo-4-methoxybenzene | 78% |

| 1-Iodo-4-(trifluoromethyl)benzene | 76% |

| 2-Iodothiophene | 68% |

| 3-Iodo-N,N-dimethylaniline | 61% |

Data sourced from a study on transannular C-H functionalization, demonstrating the scope with various aryl iodides on a cyclohexane carboxylic acid substrate. nih.gov

This strategy highlights a modern approach to molecular editing, enabling the direct installation of aryl groups onto the saturated portion of the carbocycle with high precision, a challenging yet highly desirable transformation in synthetic chemistry. nih.gov

Stereoselective Synthesis of Enantiopure 2-Amino-1-cyclohexene-1-carboxylate Derivatives

The generation of enantiomerically pure derivatives of 2-amino-1-cyclohexene-1-carboxylate is a critical pursuit, driven by the importance of chiral cyclic β-amino acids and their derivatives in medicinal chemistry and materials science. Advanced synthetic methodologies, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations, have been developed to achieve high levels of stereocontrol in the synthesis of these valuable compounds.

Asymmetric Catalysis and Chiral Auxiliary-Based Methods

Asymmetric catalysis and chiral auxiliary-controlled reactions represent powerful strategies for establishing stereocenters during the synthesis of chiral molecules. These methods are foundational for producing enantiopure cyclic β-enamino esters and their corresponding saturated β-amino ester analogues.

The primary approach involves the asymmetric functionalization of a prochiral cyclic β-keto ester, such as methyl 2-oxocyclohexanecarboxylate. This can be achieved through two main pathways: asymmetric amination or the use of a chiral auxiliary to guide reactions.

Asymmetric Amination: Organocatalysis has emerged as a robust tool for the direct enantioselective amination of cyclic β-keto esters. Bifunctional catalysts, which possess both a hydrogen-bond-donating moiety (like thiourea) and a basic amine site, can activate both the keto ester and the aminating agent (e.g., dialkyl azodicarboxylates) to facilitate a highly stereoselective reaction. semanticscholar.org This creates the crucial nitrogen-bearing quaternary stereocenter found in derivatives of the target compound. For instance, amine-thiourea catalysts derived from chiral diamines have demonstrated excellent efficacy in this transformation, yielding products with high enantiomeric excess (ee). semanticscholar.org

| Catalyst/Method | Substrate | Reagent | Yield (%) | ee (%) | Reference |

| Amine-thiourea 1d | Methyl 2-oxocyclopentanecarboxylate | Di-tert-butyl azodicarboxylate | 94 | 92 | semanticscholar.org |

| Amine-thiourea 1d | Methyl 2-oxocyclohexanecarboxylate | Di-tert-butyl azodicarboxylate | 95 | 96 | semanticscholar.org |

| Cu(II)/Ph-BOX | Ethyl 2-oxocyclohexanecarboxylate | Dibenzyl azodicarboxylate | >99 | 95 | semanticscholar.org |

Chiral Auxiliary-Based Methods: A classic and reliable strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.orgsigmaaldrich.com This auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved. For the synthesis of chiral β-amino esters, α,β-unsaturated amides derived from auxiliaries like pseudoephedrine are commonly used. nih.govnih.gov The conjugate addition of a nitrogen nucleophile to this chiral unsaturated amide proceeds with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. nih.govresearchgate.net After the addition, the auxiliary is removed, yielding the enantiomerically enriched β-amino ester. While this method typically produces saturated β-amino esters, it establishes the critical stereocenter that is analogous to the one in the target cyclic enamine structure.

Another powerful approach is the asymmetric Michael addition, a key reaction for forming carbon-carbon or carbon-heteroatom bonds. researchgate.netrsc.org In the context of synthesizing precursors to the target compound, a chiral amine can be used as a catalyst for the addition of a β-keto ester to a nitroalkene, creating a quaternary chiral center with high enantioselectivity. nih.gov Alternatively, a chiral Ni(II) complex can be employed to direct the alkylation of a glycine (B1666218) Schiff base, providing a versatile route to various tailor-made amino acids. semanticscholar.org

| Auxiliary/Catalyst | Reaction Type | Substrate | Diastereomeric Ratio (dr) / ee (%) | Reference |

| (S,S)-(+)-Pseudoephedrine | Aza-Michael Addition | N-Cinnamoyl-(S,S)-(+)-pseudoephedrine | 95:5 dr | nih.gov |

| (1S,2S)-Pseudoephenamine | Asymmetric Alkylation | N-Propionyl-(1S,2S)-pseudoephenamine | >99:1 dr | nih.gov |

| Primary β-amino alcohol | Michael Addition | Methyl-2-oxocyclopentanecarboxylate | up to 99:1 dr, 99% ee | nih.gov |

These methods provide a robust toolkit for chemists to synthesize specific enantiomers of cyclic β-amino acid derivatives, enabling further exploration of their biological and material properties.

Biocatalytic Transformations and Kinetic Resolution

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for obtaining enantiopure compounds. nih.gov Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity. For the synthesis of enantiopure 2-amino-1-cyclohexene-1-carboxylate derivatives, kinetic resolution is a particularly effective strategy. nih.govmdpi.com

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. Lipases are among the most widely used enzymes for this purpose due to their broad substrate tolerance and high enantioselectivity. nih.gov

A notable example is the enzymatic kinetic resolution of racemic cis-2-aminocyclohexanecarboxylate esters, which are structural analogues of the target compound. Candida antarctica lipase (B570770) B (CALB), a commercially available and robust enzyme, has been successfully employed to catalyze the hydrolysis of the racemic ethyl ester of cis-2-aminocyclohexanecarboxylate. researchgate.net The enzyme selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted and in high enantiomeric excess. This process has proven to be highly efficient, achieving excellent enantioselectivity (E > 200). researchgate.net

| Enzyme | Substrate | Reaction Type | Conversion (%) | Product ee (%) | Unreacted Ester ee (%) | Reference |

| Candida antarctica Lipase B (CALB) | Racemic ethyl cis-2-aminocyclohexanecarboxylate | Hydrolysis | ~50 | >99 (for the acid) | >99 | researchgate.net |

| Pseudomonas cepacia Lipase (PSL) | Racemic ethyl cis-2-aminocyclopentanecarboxylate | Hydrolysis | 49 | 98 (for the acid) | 96 | researchgate.net |

This biocatalytic approach provides a practical and "green" route to access both enantiomers of the cyclic β-amino acid derivative. The resolved carboxylic acid and the remaining ester can be easily separated, providing valuable chiral building blocks for further synthetic applications.

Comprehensive Spectroscopic and Structural Characterization of Methyl 2 Amino 1 Cyclohexene 1 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A suite of 1D and 2D NMR experiments would be necessary to unequivocally assign the structure of methyl 2-amino-1-cyclohexene-1-carboxylate.

1D and 2D NMR Experiments (e.g., ¹H, ¹³C, ¹⁵N, COSY, HMBC, HSQC) for Connectivity and Configuration

One-dimensional (1D) NMR spectra, including ¹H, ¹³C, and ¹⁵N NMR, provide fundamental information about the chemical environment of the respective nuclei.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and integration (ratio of protons). Key expected signals would include those for the amino (-NH₂) protons, the methyl ester (-OCH₃) protons, and the protons of the cyclohexene (B86901) ring.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. Characteristic chemical shifts would be expected for the carbonyl carbon of the ester, the two sp²-hybridized carbons of the C=C double bond (one bearing the amino group and the other the carboxylate group), the sp³-hybridized carbons of the cyclohexene ring, and the methyl carbon of the ester.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the electronic environment of the nitrogen atom in the amino group.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms:

COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) couplings within the cyclohexene ring, helping to trace the sequence of CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons of the cyclohexene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: This table is predictive and based on typical values for similar structures, as specific experimental data is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 165-175 |

| C1 | - | 90-100 |

| C2 | - | 150-160 |

| C3-C6 (ring CH₂) | 1.5-2.5 | 20-40 |

| O-CH₃ | 3.5-3.8 | 50-55 |

| N-H | 4.5-6.0 (broad) | - |

Analysis of Conformational Dynamics via NMR

The cyclohexene ring in this compound is not planar and can exist in different conformations, such as a half-chair or a twisted-boat form. Variable-temperature NMR studies can provide insight into the dynamics of these conformational changes. By recording NMR spectra at different temperatures, it may be possible to observe changes in chemical shifts, coupling constants, or the broadening and coalescence of signals, which can be used to determine the energy barriers for conformational interconversion.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "molecular fingerprint" and are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aliphatic and vinylic protons, the C=O stretching of the ester group (around 1650-1680 cm⁻¹ due to conjugation), the C=C stretching of the double bond (around 1600-1620 cm⁻¹), and C-O and C-N stretching vibrations in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C=C double bond stretching, which is often a strong band in the Raman spectrum due to the change in polarizability during the vibration.

Table 2: Predicted Vibrational Frequencies for this compound (Note: This table is predictive and based on typical values for similar structures, as specific experimental data is not available.)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H | Asymmetric & Symmetric Stretch | 3300-3500 |

| C-H (sp³) | Stretch | 2850-3000 |

| C=O (Ester) | Stretch | 1650-1680 |

| C=C | Stretch | 1600-1620 |

| N-H | Bend | 1560-1640 |

| C-O | Stretch | 1200-1300 |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

Determination of Absolute and Relative Stereochemistry

If a suitable single crystal of this compound can be grown, SC-XRD analysis would provide definitive information about its molecular geometry. Since the molecule is chiral, the crystal would be chiral as well, and the analysis could determine the relative stereochemistry of any stereocenters. If a chiral resolving agent is used or if the crystallization occurs spontaneously as a conglomerate, it may also be possible to determine the absolute stereochemistry.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions that hold the crystal together. For this compound, the primary intermolecular interaction would be hydrogen bonding between the amino group (as a hydrogen bond donor) of one molecule and the carbonyl oxygen (as a hydrogen bond acceptor) of a neighboring molecule. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The analysis would also reveal any potential π-stacking interactions between the cyclohexene rings of adjacent molecules.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is a hypothetical representation of the type of data obtained from an SC-XRD experiment, as specific experimental data is not available.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.4 |

| Volume (ų) | 1055.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.225 |

| Hydrogen Bond (N-H···O) Distance (Å) | 2.95 |

Analysis of Cyclohexene Ring Conformations in the Crystal Lattice

The conformation of the cyclohexene ring is a critical aspect of its structure, influencing its physical and chemical properties. The presence of the double bond imposes a degree of rigidity on the ring, preventing the chair-to-chair interconversion seen in cyclohexane (B81311). Instead, the cyclohexene ring typically adopts a half-chair or sofa conformation, along with less common twist-boat forms.

A definitive determination of the cyclohexene ring conformation in this compound would require single-crystal X-ray diffraction analysis. However, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C8H13NO2. guidechem.com

The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements. The theoretical exact mass for C8H13NO2 can be calculated as follows:

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Exact Mass | 155.094629 |

An experimental HRMS measurement yielding a mass value very close to 155.0946 Da would confirm the molecular formula of C8H13NO2.

Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH3) or the entire ester group (-COOCH3). For this compound, the following fragment ions would be expected:

| Fragment | Structure | Theoretical m/z |

| [M - OCH3]+ | C7H10NO+ | 124.0762 |

| [M - COOCH3]+ | C6H10N+ | 96.0813 |

Furthermore, cleavage of the cyclohexene ring itself can occur, leading to a variety of smaller fragment ions. The presence of the amino group can also direct fragmentation pathways. The analysis of these characteristic fragments would provide strong evidence for the structure of this compound.

Mechanistic Insights into the Chemical Reactivity of Methyl 2 Amino 1 Cyclohexene 1 Carboxylate

Reaction Pathways of the Enaminone Functional Group

The enaminone functional group is a classic example of a push-pull π-system. The nitrogen atom's lone pair of electrons pushes electron density into the double bond (enamine character), while the carbonyl group of the ester pulls electron density away (enone character). This electronic arrangement results in a polarized molecule with multiple reactive sites, capable of engaging with both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Additions and Substitutions

The dual electronic nature of methyl 2-amino-1-cyclohexene-1-carboxylate allows it to react with a wide array of reagents. The electron-donating amino group enhances the nucleophilicity of the β-carbon (C3), making it susceptible to attack by electrophiles. Conversely, the electron-withdrawing ester group renders the α-carbon (C1) and the carbonyl carbon electrophilic, opening them up to nucleophilic attack.

Electrophilic Attack: The primary sites for electrophilic attack are the nitrogen atom and the β-carbon. Protonation or alkylation can occur at the nitrogen atom. Attack at the β-carbon is also common, for instance, in reactions with reagents like benzenediazonium (B1195382) chloride, which furnishes a phenylhydrazone derivative after initial coupling. nih.gov The general mechanism for electrophilic addition to an alkene involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. organic-chemistry.org In the case of this enaminone, the stability of the intermediate is influenced by the existing functional groups.

Nucleophilic Attack: The β-carbon of the enaminone system, analogous to the β-carbon of α,β-unsaturated carbonyl compounds, is an electrophilic center that can undergo conjugate (Michael) addition with various nucleophiles. Research on related β-enamino esters has shown reactions with nucleophiles such as aromatic amines and hydrazines. nih.gov These reactions typically proceed via nucleophilic addition to the C=C double bond, followed by subsequent transformations. The carbonyl carbon of the ester group is also a prime site for nucleophilic acyl substitution, leading to hydrolysis or transesterification, which will be discussed in a later section.

The table below summarizes the dual reactivity of the main functional centers in this compound.

| Reactive Site | Character | Potential Reagents | Type of Reaction |

| Nitrogen Atom | Nucleophilic/Basic | Acids, Alkyl Halides | Protonation, Alkylation |

| β-Carbon (C3) | Nucleophilic | Halogens, Diazonium Salts | Electrophilic Addition/Substitution |

| β-Carbon (C3) | Electrophilic | Amines, Hydrazines, Organocuprates | Conjugate (Michael) Addition |

| Ester Carbonyl | Electrophilic | Water, Alcohols, Amines | Nucleophilic Acyl Substitution |

Cycloaddition and Rearrangement Processes

The conjugated diene-like system within this compound makes it a potential candidate for cycloaddition reactions, such as the Diels-Alder reaction. In these reactions, the enaminone can act as either the diene or the dienophile, depending on the reaction partner. Studies on related β-enamino esters have demonstrated their participation in [4+2] annulation reactions to construct complex heterocyclic systems like quinolines. researchgate.net The cycloaddition of enamines with various dienophiles is a well-established method for forming four, five, and six-membered rings. researchgate.net For instance, the reaction of a similar cyclic enamine with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of bicyclic adducts.

Rearrangement reactions are also a feature of cyclohexene (B86901) chemistry, often triggered by an initial functionalization step. For example, the bromination or epoxidation of substituted cyclohexene carboxamides has been shown to result in the formation of rearranged bicyclic lactones. researchgate.net While not directly studied on the title compound, analogous rearrangements, such as the Tiffeneau–Demjanov rearrangement of β-amino alcohols, highlight potential pathways for ring expansion or contraction following modification of the ester and amino groups. wiley-vch.de

Chemical Transformations of the Cyclohexene Ring

Beyond the reactivity of the conjugated system, the cyclohexene ring itself offers avenues for chemical modification, primarily through functionalization of the carbon-carbon double bond and potential aromatization to form an aniline (B41778) derivative.

Olefin Functionalization and Aromatization Strategies

The double bond within the cyclohexene ring (C1-C2) can undergo typical alkene reactions. Catalytic hydrogenation, for example using a Raney Ni catalyst, can reduce the double bond to yield the corresponding saturated methyl 2-aminocyclohexane-1-carboxylate. unirioja.es Other common olefin functionalizations include halogenation (e.g., with Br₂) and epoxidation (e.g., with m-CPBA), which would introduce new functional groups and stereocenters onto the ring. researchgate.net

Aromatization of the cyclohexene ring would transform the molecule into methyl anthranilate, a valuable aromatic compound. This transformation is fundamentally an oxidation process. Mechanistic pathways could involve initial functionalization of the ring followed by elimination reactions to introduce the requisite double bonds. Studies on the microbial metabolism of cyclohexane (B81311) carboxylate show pathways involving dehydrogenation steps to form aromatic structures, providing a biochemical precedent for such transformations. nih.gov Synthetically, this could be achieved using chemical oxidants known to dehydrogenate cyclic systems.

Ester Hydrolysis and Transesterification Kinetics

The methyl ester functionality is susceptible to hydrolysis, yielding the corresponding carboxylic acid, and transesterification, to form different esters. These reactions can be catalyzed by either acid or base. dalalinstitute.com

Ester Hydrolysis:

Acid-Catalyzed Hydrolysis: This is a reversible process that follows the A_AC_2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The reaction begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.comchemistrysteps.com The equilibrium can be shifted towards the carboxylic acid by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via the B_AC_2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion. The final step is an acid-base reaction between the carboxylic acid and the strong base (methoxide or hydroxide), forming a carboxylate salt and making the process irreversible. dalalinstitute.comchemistrysteps.com

The kinetics of these reactions can be influenced by the enamine structure. The electron-donating amino group might slightly decrease the electrophilicity of the carbonyl carbon compared to a simple alkyl ester, potentially slowing the rate of nucleophilic attack. However, the conjugated system provides electronic stability to the transition states.

Transesterification: This process involves the substitution of the methoxy (B1213986) group with a different alkoxy group. Like hydrolysis, it can be catalyzed by acid or base. In buffered media, using reagents like hydroxybenzotriazole (B1436442) derivatives, β-keto esters can be chemoselectively converted to β-enamino esters, demonstrating the fine control achievable in these systems. acs.org The reactivity of various nucleophiles towards esters has been studied, and alcohols, in the presence of a suitable catalyst, can effectively displace the methoxide group. kinampark.com

Catalytic Reactivity and Reaction Optimization

The synthesis and transformation of this compound and related β-enamino esters can be significantly enhanced and controlled through catalysis. A wide range of catalysts, from simple acids and bases to complex transition metal systems, have been employed to improve yields, selectivity, and reaction conditions.

The synthesis of β-enamino esters from β-keto esters and amines is a key reaction that has been optimized using numerous catalysts. Simple, environmentally benign catalysts like acetic acid under ultrasound irradiation have proven effective. organic-chemistry.org More sophisticated catalysts include:

Lewis Acids and Metal Salts: Ceric ammonium (B1175870) nitrate (B79036) (CAN), InBr₃, Zn(OAc)₂, CoCl₂, and LaCl₃ have all been used to promote the condensation reaction. researchgate.netorganic-chemistry.org

Transition Metal Complexes: Gold(I)/Silver(I) combinations, such as [(PPh₃)AuCl]/AgOTf, have been shown to be highly efficient catalysts, enabling reactions under solvent-free conditions at room temperature. nih.gov Palladium catalysts are also used for oxidative coupling reactions to form enamines. organic-chemistry.org

Organocatalysts: Amino acids like proline can catalyze cascade reactions involving enamine intermediates, demonstrating the power of organocatalysis in constructing complex molecular frameworks from simple precursors. psu.edu

Catalysis is also crucial for transformations of the final product. For example, the diastereoselective reduction of β-enamino esters to access chiral β-amino esters or γ-amino alcohols relies on specific catalytic systems to control the stereochemical outcome. acs.org The choice of catalyst and reaction conditions (e.g., solvent, temperature, use of microwave or ultrasound) is critical for optimizing a desired transformation, whether it be a simple condensation, a complex cycloaddition, or a stereoselective reduction. researchgate.net

The following table provides a summary of catalysts used in reactions involving β-enamino esters.

| Catalyst System | Reaction Type | Conditions | Reference |

| Acetic Acid | Enamine Synthesis | Ultrasound, Solvent-free | organic-chemistry.org |

| Ceric Ammonium Nitrate (CAN) | Enamine Synthesis | Room Temperature | organic-chemistry.org |

| [(PPh₃)AuCl]/AgOTf | Enamine Synthesis | Solvent-free, Room Temp. | nih.gov |

| Palladium Complexes | Oxidative Coupling | Molecular Oxygen | organic-chemistry.org |

| Proline | Cascade [4+2] Cycloaddition | N/A | psu.edu |

| Calcium | [4+2] Annulation | Solvent-free | researchgate.net |

Advanced Theoretical and Computational Studies of Methyl 2 Amino 1 Cyclohexene 1 Carboxylate

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Ab Initio)

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular orbital energies, and reactivity. wikipedia.org

For methyl 2-amino-1-cyclohexene-1-carboxylate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to optimize the molecular geometry and calculate key electronic descriptors. researchgate.net The enamine moiety, with its nitrogen lone pair, and the ester group create a "push-pull" system that significantly influences the molecule's electronic landscape.

Key Insights from DFT Studies on Enamines:

Electron Density and Reactivity: The nitrogen atom acts as an electron-donating group, increasing the electron density at the C2 carbon of the double bond. This makes the C2 position susceptible to electrophilic attack. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In enamines, the HOMO is typically localized over the nitrogen and the C=C double bond, indicating its role as the primary site for reaction with electrophiles. The LUMO is generally associated with the electron-withdrawing ester group. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.

Energetics and Stability: DFT calculations can determine the relative stabilities of different isomers or tautomers. For enamines, steric and conjugation effects play a significant role in their stability. acs.org Calculations can also predict bond dissociation energies, providing a quantitative basis for understanding reaction energetics. acs.org

Illustrative Data from DFT Calculations on a Related Enamine System:

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability; site of electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; site of nucleophilic attack |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

Conformational Analysis and Potential Energy Surface Mapping (e.g., Molecular Dynamics Simulations)

The cyclohexene (B86901) ring in this compound is not planar and can adopt several conformations. Understanding these conformations is critical as they can influence the molecule's reactivity and interactions.

Conformational Analysis: The cyclohexene ring typically exists in a half-chair conformation. The substituents (amino and methyl carboxylate groups) can be in pseudo-axial or pseudo-equatorial positions. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be achieved by mapping the potential energy surface (PES) through systematic variation of key dihedral angles. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior over time. ulisboa.pt By simulating the molecule's motion at a given temperature, MD can explore the conformational space, revealing accessible conformations and the transitions between them. researchgate.net For this compound, an MD simulation would show the flexibility of the cyclohexene ring and the rotation of the ester group. These simulations are particularly useful for understanding how the molecule might adapt its shape in different environments, such as in a solvent or within the active site of an enzyme. mdpi.com

Key Findings from Conformational Studies:

Stable Conformations: The lowest energy conformer is typically the one that minimizes steric strain between the substituents. For the title compound, this would likely involve the bulky ester group in a pseudo-equatorial position.

Dynamic Behavior: MD simulations can reveal the frequencies and pathways of conformational changes, such as ring-flips or bond rotations. nih.govacs.org The stability of intramolecular hydrogen bonds, for instance between the amino group and the ester's carbonyl oxygen, can also be assessed. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction for Bioactivity

While this compound is primarily a synthetic intermediate, its derivatives could possess biological activity. QSAR and ADMET prediction are powerful in silico tools used in drug discovery to forecast the biological activity and pharmacokinetic properties of compounds before they are synthesized. nih.govnih.gov

QSAR Modeling: QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com If a set of aminocyclohexene derivatives were synthesized and tested for a specific biological activity (e.g., as enzyme inhibitors), a QSAR model could be built. researchgate.net This model could then predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

ADMET Prediction: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for a molecule's success as a drug. deeporigin.comprotheragen.ai Computational models can predict these properties based on the molecular structure. simulations-plus.com For this compound, these predictions would provide a baseline understanding of its drug-like potential.

Illustrative ADMET Profile Prediction:

| Property | Predicted Value (Illustrative) | Interpretation |

|---|---|---|

| LogP (Lipophilicity) | 1.5 | Moderate lipophilicity, favorable for absorption. |

| Aqueous Solubility (LogS) | -2.0 | Moderately soluble in water. |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the central nervous system. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. mdpi.com |

| Ames Mutagenicity | Non-mutagenic | Low probability of being a mutagen. simulations-plus.com |

Spectroscopic Property Prediction and Validation

Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for validating experimental results and aiding in structure elucidation.

NMR Spectra Prediction: DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.net The predicted spectrum for this compound can be compared to the experimental spectrum to confirm the structure. github.ionmrdb.org Discrepancies between predicted and experimental shifts can reveal subtle conformational or electronic effects. docbrown.info

IR Spectra Prediction: The same DFT calculations used for geometry optimization also yield vibrational frequencies. researchgate.net These frequencies correspond to the stretching and bending modes of the molecule's bonds. For the title compound, characteristic peaks for the N-H stretch of the amine, the C=O stretch of the ester, and the C=C stretch of the enamine system can be predicted and compared with an experimental IR spectrum.

Illustrative Predicted vs. Experimental Spectroscopic Data:

| Spectroscopic Feature | Predicted Value (Illustrative) | Typical Experimental Value |

|---|---|---|

| ¹H NMR: -NH₂ protons (ppm) | ~4.5 ppm | 4.0 - 5.0 ppm (broad) |

| ¹³C NMR: C=O carbon (ppm) | ~168 ppm | 165 - 175 ppm |

| IR: C=O stretch (cm⁻¹) | 1690 cm⁻¹ | ~1685 cm⁻¹ |

| IR: N-H stretch (cm⁻¹) | 3400, 3300 cm⁻¹ | ~3450, 3350 cm⁻¹ |

Reaction Pathway and Transition State Analysis

Understanding the mechanisms of reactions involving this compound is crucial for its application in synthesis. Computational chemistry can map out entire reaction pathways, identify intermediates, and calculate the structures and energies of transition states. libretexts.org

Methodology: By modeling the interaction of the enamine with a reactant (e.g., an electrophile), chemists can compute the energy profile of the reaction. This involves locating the transition state (the energy maximum along the reaction coordinate) and any intermediates. nih.gov DFT is a common method for these studies. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

Applications:

Regioselectivity: In reactions with electrophiles, attack can occur at the nitrogen or the C2 carbon. Transition state analysis can predict which pathway has a lower activation energy and is therefore favored. researchgate.netresearchgate.net

Stereoselectivity: For reactions that create new chiral centers, computational analysis of the different transition states leading to various stereoisomers can explain and predict the stereochemical outcome of the reaction. youtube.com

Catalysis: The effect of a catalyst (e.g., an acid) can be modeled by including the catalyst in the calculation of the reaction pathway. This can show how the catalyst lowers the activation energy by stabilizing the transition state. acs.org

Research Applications of Methyl 2 Amino 1 Cyclohexene 1 Carboxylate in Chemical Biology and Drug Discovery

Design and Synthesis of Bioactive Derivatives and Analogs as Lead Compounds

The structural framework of methyl 2-amino-1-cyclohexene-1-carboxylate is a key starting point for the synthesis of a wide array of bioactive derivatives. Chemists leverage its reactive sites—the amino group, the double bond, and the ester—to construct novel molecules with potential therapeutic properties.

Cyclohexenone derivatives, which are structurally related to the enamine core of this compound, are present in numerous bioactive natural products, demonstrating antitumor, antiplasmodial, and antileishmanial activities. researchgate.net This natural precedent inspires the use of the cyclohexene (B86901) ring as a template for new drug candidates. Synthetic strategies often involve modifying the core structure to generate libraries of analogs for biological screening.

A primary synthetic route for creating analogs is the Diels-Alder reaction. unirioja.es For instance, using dienophiles such as methyl 2-benzamidoacrylate with various oxygenated dienes can produce highly functionalized cyclohexane (B81311) rings. unirioja.es This method allows for the controlled introduction of substituents, such as hydroxyl groups, onto the cyclic backbone, which is crucial for exploring how different functionalities impact biological activity. unirioja.es The resulting complex amino acid derivatives are valuable precursors for pharmacologically active agents. unirioja.es For example, a six-membered ring amino acid derivative serves as a key intermediate in the synthesis of Perindopril, a widely used ACE inhibitor. google.com

Further modifications can be made to the core structure. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, while the amino group can be acylated or alkylated to introduce new side chains. These transformations yield a diverse set of derivatives that can be evaluated as lead compounds for new therapeutic agents.

Table 1: Synthetic Strategies for Derivative Generation

| Synthetic Method | Reagents/Conditions | Resulting Modification | Reference |

|---|---|---|---|

| Diels-Alder Cycloaddition | Oxygenated dienes (e.g., Danishefsky's diene), methyl 2-benzamidoacrylate | Introduction of hydroxyl and other functional groups to the cyclohexane ring. | unirioja.es |

| Allylic Oxidation | t-BuOOH, Mn(OAc)₃ | Introduction of an oxo group on the cyclopentene (B43876) ring of a related carboxylate. | researchgate.net |

| Halogenation | Br₂, Et₃N | Addition of a bromine atom to the double bond of a related cyclopentene carboxylate. | researchgate.net |

Investigation of Molecular Mechanisms of Biological Action (e.g., Enzyme Inhibition, Receptor Binding)

Once bioactive derivatives are synthesized, research focuses on elucidating their mechanisms of action at the molecular level. This typically involves studying their interactions with specific biological targets like enzymes and receptors.

Enzyme Inhibition

Derivatives of amino-cyclohexene carboxylates are investigated as potential enzyme inhibitors. For example, Schiff bases formed from amino acids have shown potent inhibitory activity against metabolic enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in neurodegenerative diseases. The enamine structure of this compound is tautomeric with an imine (a Schiff base), suggesting that its derivatives could adopt a conformation suitable for binding to the active sites of such enzymes.

Mechanistic studies on related compounds provide further insight. For instance, 1-amino-2-methylenecyclopropane-1-carboxylic acid, a strained ring analog, was identified as an irreversible inhibitor of ACC deaminase. nih.gov Detailed analysis revealed that the inactivation occurs through covalent modification of an active site serine residue, showcasing a specific mechanism of enzyme inhibition. nih.gov Furthermore, studies on the microbial metabolism of related compounds like cyclohex-1-ene carboxylate have identified enzymes such as cyclohex-1-ene carboxyl-CoA hydratase and 2-hydroxycyclohexane carboxyl-CoA dehydrogenase, which could be potential targets for inhibitors based on this scaffold. nih.gov

Receptor Binding

The scaffold is also used to design ligands for various receptors. Research in this area involves synthesizing analogs and measuring their binding affinities to understand how structural changes affect receptor interaction. For example, studies on adenosine (B11128) receptor agonists have shown that modifications to a core structure can dramatically alter binding affinity and selectivity. nih.gov The introduction of a 2'-C-methyl group to adenosine analogs was found to decrease affinity for A2A and A3 receptors while retaining high affinity for A1 receptors, thereby increasing selectivity. nih.gov This principle of modifying a core structure to tune receptor interaction is directly applicable to derivatives of this compound.

Similarly, research on the mannose-6-phosphate (B13060355)/insulin-like growth factor II receptor (M6P/IGF2R) demonstrated that replacing the phosphate (B84403) group of the natural ligand with isosteric carboxylate analogues could yield derivatives with equivalent or even higher binding affinity. researchgate.net These studies underscore a common strategy: using a known ligand scaffold to design new molecules with improved properties for a specific receptor target. researchgate.net

Table 2: Examples of Molecular Interaction Studies

| Compound Class/Analog | Biological Target | Key Finding | Reference |

|---|---|---|---|

| Amino acid Schiff base-Zn(II) complexes | Acetylcholinesterase (AChE) | Complexes showed potent inhibitory activity with Ki values in the micromolar range. | |

| 2'-Me-CCPA (Adenosine Analog) | Adenosine A1 Receptor | Displayed a high binding affinity (Ki = 1.8 nM) and high selectivity over A2A and A3 receptors. | nih.gov |

| Carboxylate Analogues of Mannose 6-Phosphate | M6P/IGF2R | Carboxylate isosteres showed binding affinity equivalent to or higher than the natural phosphate ligand. | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For derivatives of this compound, SAR studies are essential for optimizing lead compounds into viable drug candidates.

The process involves systematically modifying the scaffold and quantifying the resulting change in biological effect, such as enzyme inhibition or receptor binding. For instance, in the development of selective adenosine A1 receptor agonists, researchers synthesized a series of 2'-C-methyl analogues of known agonists like CPA and CCPA. nih.gov They found that while the 2'-C-methyl modification alone generally decreased affinity, combining it with an N6-cyclopentyl group led to 2-chloro-2'-C-methyl-N6-cyclopentyladenosine (2'-Me-CCPA). nih.gov This compound exhibited exceptionally high A1 affinity (Ki = 1.8 nM) and selectivity (over 2000-fold vs. A2A and A3 receptors), demonstrating how combining structural modifications can lead to superior therapeutic properties. nih.gov

Another example comes from the design of ligands for the mannose-6-phosphate receptor. By synthesizing various carboxylate analogues, researchers could directly compare how different linkers and acidic groups impacted binding affinity. researchgate.net Three of the four synthesized analogues showed a binding affinity for the receptor that was equivalent to or higher than that of the natural ligand, mannose 6-phosphate, clearly defining a successful structural modification. researchgate.net These types of studies provide a rational basis for drug design, guiding chemists toward modifications that enhance potency and selectivity while minimizing off-target effects.

Table 3: SAR Insights from Analog Studies

| Scaffold/Analog Series | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Adenosine Agonists | Addition of a 2'-C-methyl group combined with an N6-cyclopentyl group | Dramatically increased selectivity for the A1 receptor over A2A and A3 receptors. | nih.gov |

Utilization as a Privileged Scaffold in Drug Design and Chemical Probe Development

A "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of biological target. The this compound structure and its derivatives exhibit characteristics of such a scaffold due to their synthetic tractability and their presence in compounds with diverse biological activities.

The cyclohexene core is found in various natural products with a range of bioactivities, including antitumor and antimicrobial effects. researchgate.net In synthetic chemistry, it serves as an intermediate for important pharmaceuticals, such as the ACE inhibitor Perindopril. google.com Furthermore, derivatives have been designed as highly selective agonists for G-protein coupled receptors like the adenosine receptors. nih.gov This ability to serve as a foundation for molecules targeting different protein classes (enzymes and receptors) highlights its privileged nature.

In chemical probe development, the scaffold can be functionalized with reporter tags (like fluorophores) or reactive groups for target identification. The presence of a primary amino group makes it particularly suitable for modification, allowing for the attachment of probes to investigate biological pathways or validate new drug targets.

Applications in Biomimetic Synthesis and Bioconjugation Chemistry

The principles of biology often inspire new chemical methodologies. The this compound scaffold finds relevance in both biomimetic synthesis and bioconjugation.

Biomimetic Synthesis

Biomimetic synthesis seeks to mimic nature's synthetic strategies to create complex molecules. Recently, a biomimetic 1,2-amino migration was developed using photoredox catalysis, inspired by similar enzymatic processes. nih.gov This method allows for the modular synthesis of valuable γ-substituted β-amino acids from α-amino-acid derivatives. nih.gov While not directly using this compound, this work exemplifies a growing field where bio-inspired transformations are used to construct building blocks relevant to medicinal chemistry, a field where our title compound is a key player.

Bioconjugation Chemistry

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The primary amino group on the this compound scaffold is an ideal handle for bioconjugation reactions. nih.gov This amine can react chemoselectively with various reagents to attach the scaffold to proteins, peptides, or other biomolecules. nih.govnih.gov

This capability allows for the creation of antibody-drug conjugates (ADCs), where a cytotoxic agent based on the cyclohexene scaffold could be attached to an antibody that targets cancer cells. It also enables the labeling of proteins with fluorophores for imaging studies or with affinity tags for protein purification and identification. nih.gov The development of irreversible, metal-free "click chemistry" reactions that target amine and thiol groups provides a robust toolkit for these applications, ensuring the formation of stable bioconjugates under physiological conditions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling methyl 2-amino-1-cyclohexene-1-carboxylate?

- Methodological Answer :

- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact .

- Store the compound away from strong oxidizers (e.g., peroxides) and bases (e.g., NaOH) due to incompatibility risks .

- Conduct reactions in a fume hood to avoid inhalation of potential decomposition products, which are poorly characterized but may include toxic gases .

- Table 1 : Key Safety Considerations

Q. How can researchers verify the purity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–260 nm) to assess purity. Compare retention times against a certified reference standard.

- Spectroscopy : Confirm structural integrity via -NMR (e.g., characteristic cyclohexene proton signals at δ 5.5–6.0 ppm) and IR (stretching vibrations for ester C=O at ~1700 cm) .

- Melting Point Analysis : While the methyl ester’s exact mp is unspecified, related ethyl analogs (e.g., ethyl 2-amino-1-cyclohexene-1-carboxylate) show mp = 70–73°C. Deviations may indicate impurities; recrystallize in ethanol/water mixtures .

Q. What synthetic routes are feasible for producing this compound?

- Methodological Answer :

- Esterification : React 2-amino-1-cyclohexene-1-carboxylic acid with methanol under acid catalysis (e.g., HSO) at reflux. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Transesterification : Substitute ethyl ester precursors (e.g., ethyl 2-amino-1-cyclohexene-1-carboxylate, CAS 1128-00-3) with methanol using NaOMe as a catalyst .

Advanced Research Questions

Q. How does the compound’s tautomeric equilibrium impact its reactivity in heterocyclic synthesis?

- Methodological Answer :

- The amino and ester groups enable keto-enol tautomerism, influencing nucleophilic/electrophilic sites.

- Experimental Design :

Use -NMR in DMSO-d to detect tautomeric forms (e.g., carbonyl vs. enol signals).

Perform DFT calculations (B3LYP/6-31G*) to model tautomeric stability and predict reactivity in cycloaddition or ring-opening reactions .

- Data Interpretation : Compare computational results with experimental kinetic studies (e.g., reaction rates in DMF vs. THF).

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?

- Methodological Answer :

- Root Cause Analysis :

- Purity : Impurities from incomplete synthesis (e.g., unreacted starting materials) may lower observed mp. Recrystallize and repeat HPLC .

- Polymorphism : Test for crystalline forms via X-ray diffraction (XRD).

- Stereoisomerism : The cyclohexene ring’s geometry (cis/trans) can alter mp. Use chiral GC or polarimetry to confirm stereochemistry .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

- Stability Studies :

Store samples under argon at –20°C and monitor degradation via LC-MS quarterly.

Assess compatibility with common solvents (e.g., acetonitrile vs. DMSO) using accelerated stability testing (40°C/75% RH for 4 weeks) .

- Table 2 : Stability Under Controlled Conditions

| Condition | Observation | Precaution |

|---|---|---|

| Light | No data; assume photosensitivity | Use amber vials |

| Moisture | Hydrolysis risk | Store with desiccants |

Q. How can computational chemistry predict the compound’s behavior in catalytic systems?

- Methodological Answer :

- Molecular Modeling :

- Optimize geometry using Gaussian09 (M06-2X/def2-TZVP) to study coordination with transition metals (e.g., Pd in cross-coupling reactions).

- Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .

- Validation : Compare docking results (AutoDock Vina) with experimental catalytic efficiency in Heck or Suzuki reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.